4-(Hydroxymethyl)-2-methylphenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 2-methylphenol (o-cresol) using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formaldehyde acting as the hydroxymethylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or crystallization may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group (-COOH).
Reduction: The compound can be reduced to form 2-methylphenol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic catalysts, depending on the specific substitution reaction.
Major Products Formed:
Oxidation: 4-(Carboxymethyl)-2-methylphenol.
Reduction: 2-Methylphenol.
Substitution: Various esters or ethers, depending on the substituent introduced.
Scientific Research Applications
4-(Hydroxymethyl)-2-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-methylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules. Additionally, the phenolic structure allows for potential antioxidant activity by scavenging free radicals.
Comparison with Similar Compounds
2-Methylphenol (o-Cresol): Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
4-Methylphenol (p-Cresol): Similar structure but with the methyl group in the para position, leading to distinct reactivity.
4-(Hydroxymethyl)phenol: Similar structure but without the methyl group, affecting its solubility and reactivity.
Uniqueness: 4-(Hydroxymethyl)-2-methylphenol is unique due to the presence of both the hydroxymethyl and methyl groups, which confer specific chemical reactivity and potential biological activity. Its dual functional groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(hydroxymethyl)-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-4-7(5-9)2-3-8(6)10/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGHUJMBLYPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558031 | |
Record name | 4-(Hydroxymethyl)-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18299-15-5 | |
Record name | 4-(Hydroxymethyl)-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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